molecular formula C8H8FNO2 B2899143 2-(5-Fluoropyridin-3-yl)propanoic acid CAS No. 1248414-85-8

2-(5-Fluoropyridin-3-yl)propanoic acid

Cat. No.: B2899143
CAS No.: 1248414-85-8
M. Wt: 169.155
InChI Key: ZWLLJWRVHONCDT-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)propanoic acid is a fluorinated pyridine derivative with the molecular formula C8H8FNO2. This compound is of significant interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination . Another approach is the direct fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of microreactors can also improve yield and selectivity by providing better heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled tracer in imaging studies due to the presence of the fluorine atom.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the propanoic acid moiety, making it less versatile in synthetic applications.

    5-Fluoro-2-methylpyridine: Similar structure but with a methyl group instead of a propanoic acid group.

    2-(4-Fluorophenyl)propanoic acid: Contains a fluorinated phenyl ring instead of a pyridine ring.

Uniqueness

2-(5-Fluoropyridin-3-yl)propanoic acid is unique due to the combination of the fluorinated pyridine ring and the propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-7(9)4-10-3-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLLJWRVHONCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248414-85-8
Record name 2-(5-fluoropyridin-3-yl)propanoic acid
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